Enhanced Acidity Due to Ortho-Phosphinic Acid Substitution
The substitution of a hydrogen atom on benzoic acid with a hydroxy(methyl)phosphoryl group at the ortho position significantly increases the acidity of the carboxylic acid moiety. This is due to the electron-withdrawing inductive effect of the phosphoryl group. The predicted acid dissociation constant (pKa) for 2-[Hydroxy(methyl)phosphoryl]benzoic acid is 2.28 (±0.50), a value substantially lower than that of unsubstituted benzoic acid [1].
| Evidence Dimension | Acidity (pKa of carboxylic acid group) |
|---|---|
| Target Compound Data | 2.28 (±0.50) (Predicted) |
| Comparator Or Baseline | Benzoic Acid: 4.20 (Experimental) |
| Quantified Difference | ΔpKa ≈ -1.92 (indicating >80x higher acidity) |
| Conditions | Predicted data (ACD/Labs); experimental comparator value at 25°C in water. |
Why This Matters
The lower pKa directly impacts solubility profiles, ionization state at physiological pH, and metal coordination ability, making this compound a more effective ligand for certain transition metals than standard benzoic acid derivatives.
- [1] PubChem. Benzoic Acid (Compound Summary). View Source
